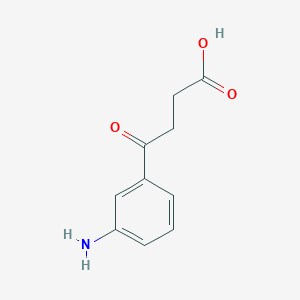

4-(3-Aminophenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Aminophenyl)-4-oxobutanoic acid , also known as (3-Aminophenyl)acetic acid , is a chemical compound with the molecular formula C₈H₉NO₂ . It belongs to the class of boronic acids and exhibits interesting properties due to its aromatic ring and functional groups. Boronic acids are increasingly utilized in various research areas, including sensing applications .

Molecular Structure Analysis

The molecular formula of this compound indicates that it consists of eight carbon atoms ©, nine hydrogen atoms (H), one nitrogen atom (N), and two oxygen atoms (O). The specific arrangement of these atoms determines its three-dimensional structure. For a more detailed analysis, consult spectroscopic data and computational studies .

Chemical Reactions Analysis

Boronic acids, including this compound, participate in various chemical reactions. Notably, they are essential in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boronic acids transmetalate with palladium, forming new carbon–carbon bonds. The mild reaction conditions and functional group tolerance make SM coupling widely applicable . Additionally, borinic acid–amine complexes can react with carboxylic acids, leading to amine–carboxylic acid complexes .

Applications De Recherche Scientifique

Advanced Oxidation Processes and Degradation Pathways

Research into the advanced oxidation processes (AOPs) for the treatment of various compounds in aqueous media has revealed insights into degradation pathways and by-products. For example, the degradation of acetaminophen by AOPs has been extensively studied, shedding light on potential reactive sites within similar compounds and their environmental impact (Qutob et al., 2022). This research could be applicable to understanding the environmental fate and breakdown of 4-(3-Aminophenyl)-4-oxobutanoic acid.

Biomarker Analysis in Cancer Research

The analysis of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl for assessing cancer risk highlights the importance of understanding the metabolism and carcinogenicity of aminophenyl compounds (Chen et al., 2018). This area of research may provide a framework for studying the biological interactions and potential applications of this compound in disease prevention or treatment.

Pharmacological Effects of Phenolic Compounds

The study of chlorogenic acid, a phenolic compound, for its antioxidant, antibacterial, and anti-inflammatory properties (Naveed et al., 2018) could offer parallels to the research applications of this compound. Given the structural similarities in functional groups, there might be potential for exploring antioxidant or anti-inflammatory applications.

Proteostasis and Therapeutic Effects

The role of 4-phenylbutyric acid in maintaining proteostasis and its potential therapeutic effects (Kolb et al., 2015) suggest a research avenue for this compound in the study of diseases associated with protein misfolding or endoplasmic reticulum stress.

Spin Labeling and Peptide Studies

The utilization of spin label amino acids in peptide studies (Schreier et al., 2012) provides insights into the application of amino acid derivatives in understanding peptide dynamics, structure, and interaction with membranes. This research could inform the use of this compound in similar biochemical or biophysical studies.

Mécanisme D'action

The exact mechanism of action for 4-(3-Aminophenyl)-4-oxobutanoic acid depends on its specific application. In sensing applications, it likely interacts with diols and strong Lewis bases (such as fluoride or cyanide anions) due to its boronic acid functionality. These interactions enable its utility in various sensing systems .

Orientations Futures

Propriétés

IUPAC Name |

4-(3-aminophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYRRANNTYYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2588669.png)

![2-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)quinoxaline](/img/structure/B2588674.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2588676.png)